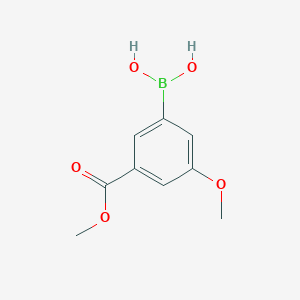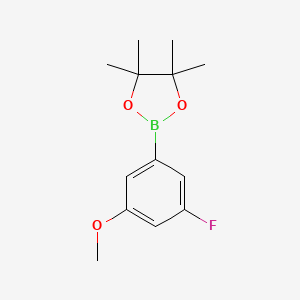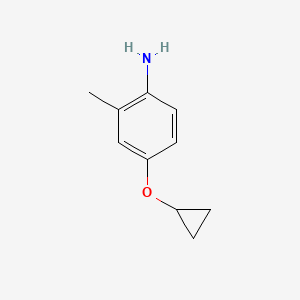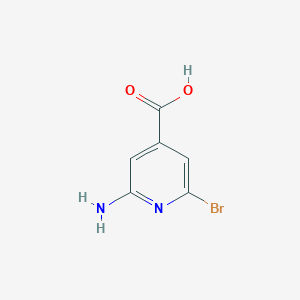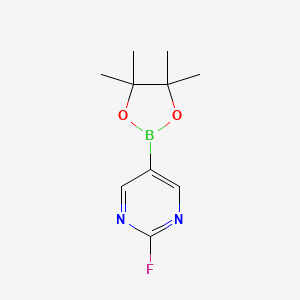
6-フルオロ-4-メチル-2,3-ジヒドロ-1,4-ベンゾキサジン
概要
説明
6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is a chemical compound with the molecular formula C9H10FNO . It has a molecular weight of 167.18 .
Molecular Structure Analysis
The InChI code for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is 1S/C9H10FNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 . The InChI key is YWVQRAMUUJKKBA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The predicted boiling point of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is 253.8±40.0 °C . The predicted density is 1.172±0.06 g/cm3 . The predicted pKa is 5.78±0.20 .科学的研究の応用
抗ウイルス用途
6-フルオロ-4-メチル-2,3-ジヒドロ-1,4-ベンゾキサジンと同様の構造モチーフを共有するインドール誘導体は、顕著な抗ウイルス活性を示すことが報告されています。 例えば、特定のインドール系化合物は、インフルエンザAウイルスや他のウイルスに対して阻害活性を示しています 。これは、私たちの注目すべき化合物が、その抗ウイルス特性を強化するために改変される可能性があり、新しい抗ウイルス薬の開発におけるリード化合物として役立つ可能性があることを示唆しています。
抗炎症特性
インドール骨格は、その抗炎症効果で知られています。 6-フルオロ-4-メチル-2,3-ジヒドロ-1,4-ベンゾキサジンはインドールの誘導体であるため、関節炎や炎症性腸疾患などの病気を治療するのに役立つ可能性のある抗炎症特性を持っている可能性があります 。さらなる研究では、炎症経路におけるその有効性と作用機序を調べることができます。
抗がんの可能性
インドール構造を持つ化合物は、その抗がん特性について研究されてきました。 6-フルオロ-4-メチル-2,3-ジヒドロ-1,4-ベンゾキサジンがさまざまな生物学的標的と相互作用する能力は、新しい抗がん剤の開発に利用できます。 特定の癌細胞株に対するその有効性と、化学療法薬として機能する可能性は、詳細な調査が必要です .
抗菌活性
6-フルオロ-4-メチル-2,3-ジヒドロ-1,4-ベンゾキサジンの構造的複雑さは、抗菌薬開発の候補となります。 FtsZなどの重要なタンパク質を阻害することで、細菌の細胞分裂を阻害する可能性は、抗生物質耐性菌との戦いの大きなブレイクスルーになる可能性があります .
抗うつ薬と抗精神病薬の使用
ベンゾキサジン誘導体は、抗うつ薬および抗精神病薬の効果を持つ薬の合成において同定されています。 6-フルオロ-4-メチル-2,3-ジヒドロ-1,4-ベンゾキサジンの薬理学的プロファイルは、精神障害の治療のために最適化することができ、治療介入のための新しい道を提供します .
抗酸化作用
インドールコアは、細胞を酸化ストレスから保護する上で重要な抗酸化特性と関連付けられています。 6-フルオロ-4-メチル-2,3-ジヒドロ-1,4-ベンゾキサジンの抗酸化能力に関する研究は、酸化損傷によって引き起こされる病気の予防または治療への応用につながる可能性があります .
抗糖尿病活性
インドール誘導体は、糖尿病の管理に有望な結果を示しています。 6-フルオロ-4-メチル-2,3-ジヒドロ-1,4-ベンゾキサジンが、グルコース代謝に関与するさまざまな酵素および受容体との相互作用を調べることで、抗糖尿病薬に開発することができます .
抗ヒスタミン剤と抗真菌剤の用途
インドール誘導体の汎用性は、抗ヒスタミン剤と抗真菌剤としての使用にまで及びます。 問題の化合物は、アレルギー反応を軽減するか、真菌感染症に対抗する可能性について研究することができます。これにより、治療の範囲が広がります .
Safety and Hazards
作用機序
Pharmacokinetics
The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all areas that require further investigation .
Result of Action
More research is needed to understand the specific molecular and cellular changes that occur as a result of the compound’s action .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s action .
生化学分析
Biochemical Properties
6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, influencing cellular processes and metabolic pathways . The compound’s molecular structure allows it to interact with specific targets, leading to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism, affecting overall cellular function . Understanding these interactions is crucial for elucidating the compound’s biochemical effects .
Transport and Distribution
Within cells and tissues, 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues or cellular compartments . The distribution of the compound is essential for its biochemical activity and effects .
Subcellular Localization
The subcellular localization of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .
特性
IUPAC Name |
6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVQRAMUUJKKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)



